Cas no 2116772-06-4 ({1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine)

{1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine
- EN300-1993923
- {1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine
- 2116772-06-4
-
- Inchi: 1S/C14H17ClN2/c1-17-8-10(7-14(9-16)4-5-14)12-3-2-11(15)6-13(12)17/h2-3,6,8H,4-5,7,9,16H2,1H3
- InChI Key: XTQLYSWUEACFLB-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C)C=C2CC1(CN)CC1
Computed Properties
- Exact Mass: 248.1080262g/mol
- Monoisotopic Mass: 248.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31Ų
- XLogP3: 2.6
{1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993923-1.0g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1993923-0.25g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1993923-10.0g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1993923-10g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1993923-0.05g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1993923-0.1g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1993923-2.5g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1993923-5.0g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1993923-1g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1993923-5g |
{1-[(6-chloro-1-methyl-1H-indol-3-yl)methyl]cyclopropyl}methanamine |
2116772-06-4 | 5g |
$4102.0 | 2023-09-16 |
{1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on {1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine
Compound CAS No. 2116772-06-4: {1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine
{1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine, identified by the CAS registry number 2116772-06-4, is a complex organic compound with a unique structure that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule consists of a cyclopropane ring attached to a methanamine group, which is further connected to a substituted indole moiety. The indole ring is substituted with a chlorine atom at the 6-position and a methyl group at the 1-position, contributing to its structural complexity and potential bioactivity.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, cyclizations, and amine functionalizations. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules. Researchers have explored various strategies to optimize the yield and purity of this compound, leveraging modern techniques such as microwave-assisted synthesis and continuous flow chemistry.
From a pharmacological perspective, {1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine has demonstrated promising activity in preclinical studies. It has been investigated for its potential as a modulator of key cellular pathways involved in cancer, inflammation, and neurodegenerative diseases. For instance, studies have shown that this compound exhibits selective inhibition of certain kinases, which are critical targets in oncology research. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders.
The structural features of this compound play a significant role in its bioactivity. The indole ring is a common scaffold in many bioactive molecules due to its ability to interact with various protein targets through hydrogen bonding and π-π interactions. The cyclopropane ring introduces strain and rigidity into the molecule, potentially enhancing its binding affinity to specific receptors. Furthermore, the presence of the chlorine substituent at the 6-position on the indole ring contributes to electronic effects that can modulate the compound's pharmacokinetic properties.
Recent research has focused on understanding the mechanism of action of this compound at the molecular level. Advanced computational methods, such as molecular docking and dynamics simulations, have provided insights into how it interacts with target proteins. These studies have revealed that the compound binds to specific pockets on its target proteins through a combination of hydrophobic interactions and hydrogen bonding networks.
In terms of therapeutic applications, {1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine has shown potential in several disease models. For example, it has demonstrated anti-proliferative effects against various cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity suggests that it could be developed into a targeted therapy for specific types of cancers.
The development of this compound as a drug candidate also involves extensive preclinical testing to evaluate its safety profile. Researchers have conducted acute and chronic toxicity studies in animal models to assess potential adverse effects. The results indicate that the compound has a favorable safety margin, supporting its progression into clinical trials.
In conclusion, {1-(6-chloro-1-methyl-1H-indol-3-yl)methylcyclopropyl}methanamine (CAS No. 2116772-06-4) represents an intriguing molecule with significant potential in drug discovery. Its unique structure, combined with promising preclinical data, positions it as a valuable tool for exploring novel therapeutic strategies across multiple disease areas. Continued research into its mechanisms of action and optimization of its pharmacokinetic properties will be essential for advancing this compound towards clinical applications.
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